BenchChemオンラインストアへようこそ!

N-Acetyl-D-glucosaminyldiphosphodolichol

N-glycan biosynthesis DPAGT1 enzymology feedback regulation

N-Acetyl-D-glucosaminyldiphosphodolichol (GlcNAc-P-P-dolichol) is the first committed, membrane-embedded intermediate of the dolichol cycle — the universal eukaryotic pathway that assembles the lipid-linked oligosaccharide precursor for N-linked protein glycosylation. Synthesized by the enzyme DPAGT1 (dolichyl-phosphate N-acetylglucosaminephosphotransferase, EC 2.7.8.15) from dolichol phosphate and UDP-N-acetyl-D-glucosamine, this polyprenyl phospho-carbohydrate resides in the cytoplasmic leaflet of the endoplasmic reticulum and serves as the obligate acceptor for the subsequent addition of a second GlcNAc residue to form (GlcNAc)₂-P-P-dolichol.

Molecular Formula C33H59NO12P2
Molecular Weight 723.8 g/mol
Cat. No. B1263801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosaminyldiphosphodolichol
Molecular FormulaC33H59NO12P2
Molecular Weight723.8 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
InChIInChI=1S/C33H59NO12P2/c1-23(2)12-8-13-24(3)14-9-15-25(4)16-10-17-26(5)18-11-19-27(6)20-21-43-47(39,40)46-48(41,42)45-33-30(34-28(7)36)32(38)31(37)29(22-35)44-33/h12,14,16,18,27,29-33,35,37-38H,8-11,13,15,17,19-22H2,1-7H3,(H,34,36)(H,39,40)(H,41,42)/b24-14+,25-16+,26-18-/t27?,29-,30-,31-,32-,33-/m1/s1
InChIKeyNSVKTXNITHYTDN-QQFUYBAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-glucosaminyldiphosphodolichol (GlcNAc-P-P-Dolichol): The Committed Lipid-Linked Intermediate for N-Glycan Biosynthesis Research and Inhibitor Screening


N-Acetyl-D-glucosaminyldiphosphodolichol (GlcNAc-P-P-dolichol) is the first committed, membrane-embedded intermediate of the dolichol cycle — the universal eukaryotic pathway that assembles the lipid-linked oligosaccharide precursor for N-linked protein glycosylation [1]. Synthesized by the enzyme DPAGT1 (dolichyl-phosphate N-acetylglucosaminephosphotransferase, EC 2.7.8.15) from dolichol phosphate and UDP-N-acetyl-D-glucosamine, this polyprenyl phospho-carbohydrate resides in the cytoplasmic leaflet of the endoplasmic reticulum and serves as the obligate acceptor for the subsequent addition of a second GlcNAc residue to form (GlcNAc)₂-P-P-dolichol [2]. Unlike soluble nucleotide sugar donors or downstream lipid-linked oligosaccharides, GlcNAc-P-P-dolichol occupies a unique regulatory node subject to both product inhibition and allosteric activation, making it indispensable for mechanistic enzymology, congenital disorders of glycosylation (CDG) research, and DPAGT1-targeted inhibitor development [3].

Why N-Acetyl-D-glucosaminyldiphosphodolichol Cannot Be Substituted by Other Dolichol Pathway Intermediates or Soluble Substrate Analogs


Attempts to replace GlcNAc-P-P-dolichol with its immediate downstream product (GlcNAc)₂-P-P-dolichol, its upstream precursor dolichol phosphate, or the soluble sugar donor UDP-GlcNAc in enzymatic or pharmacological studies fundamentally fail because each occupies a distinct kinetic and regulatory position within the dolichol cycle [1]. GlcNAc-P-P-dolichol exerts competitive product inhibition toward UDP-GlcNAc (apparent Kᵢ = 4.4 μM basal; 2.2 μM under Man-P-Dol stimulation), while (GlcNAc)₂-P-P-dolichol inhibits via a mechanistically distinct uncompetitive mode — meaning the two intermediates cannot be interchanged as inhibitors or substrates without altering the kinetic profile of the target enzyme [1]. Furthermore, the antibiotic amphomycin specifically inhibits GlcNAc-P-P-dolichol formation while sparing (GlcNAc)₂-P-P-dolichol synthesis, whereas showdomycin, bacitracin, and diumycin display the opposite selectivity — demonstrating that the two lipid-linked intermediates are pharmacologically non-interchangeable [2]. Any study requiring a defined lipid-linked acceptor for the second GlcNAc transferase (Enzyme II), DPAGT1 inhibitor screening, or reconstitution of early dolichol pathway steps therefore mandates the use of chemically synthesized GlcNAc-P-P-dolichol specifically.

Quantitative Differentiation Evidence for N-Acetyl-D-glucosaminyldiphosphodolichol: Comparator Data for Scientific Procurement Decisions


Product Inhibition by GlcNAc-P-P-Dolichol Is Mechanistically and Quantitatively Distinct from Feedback Inhibition by (GlcNAc)₂-P-P-Dolichol

In a head-to-head kinetic comparison, GlcNAc-P-P-dolichol inhibits its own synthesis via a competitive mechanism toward UDP-GlcNAc, whereas the downstream intermediate (GlcNAc)₂-P-P-dolichol inhibits via an uncompetitive mechanism toward the same substrate [1]. Under basal conditions (embryonic chick retina microsomes), the apparent Kᵢ of GlcNAc-P-P-dolichol for DPAGT1 was 4.4 μM, compared to 2.8 μM for (GlcNAc)₂-P-P-dolichol. Critically, under Man-P-Dol-stimulated conditions, the Kᵢ hierarchy inverted: GlcNAc-P-P-dolichol Kᵢ decreased to 2.2 μM, while (GlcNAc)₂-P-P-dolichol Kᵢ increased to 11 μM — a 5-fold reversal in relative inhibitory potency [1].

N-glycan biosynthesis DPAGT1 enzymology feedback regulation

Amphomycin Selectively Inhibits GlcNAc-P-P-Dolichol Formation While Sparing (GlcNAc)₂-P-P-Dolichol Synthesis — Pharmacological Orthogonality Demonstrated

Among four antibiotics tested against the early dolichol pathway, only amphomycin specifically inhibited the formation of GlcNAc-P-P-dolichol without blocking the subsequent conversion to (GlcNAc)₂-P-P-dolichol [1]. This inhibition was fully reversed by high concentrations of dolichyl phosphate (Dol-P), consistent with competitive antagonism at the Dol-P binding site [1]. In direct contrast, showdomycin, bacitracin, and diumycin each inhibited (GlcNAc)₂-P-P-dolichol formation while either sparing or paradoxically stimulating GlcNAc-P-P-dolichol synthesis — showdomycin and bacitracin stimulated GlcNAc-P-P-dolichol formation up to 2-fold over controls [1].

antibiotic selectivity DPAGT1 inhibitor dolichol pathway

Mannosyl-P-Dolichol Allosterically Activates GlcNAc-P-P-Dolichol Synthesis with a 10-Fold Vmax Increase — A Regulatory Property Absent from Downstream Intermediates

Exogenous mannosylphosphoryldolichol (Man-P-Dol), itself a later intermediate of the dolichol cycle, exerts a powerful allosteric activation specifically on the synthesis of GlcNAc-P-P-dolichol — but not on the formation of (GlcNAc)₂-P-P-dolichol catalyzed by Enzyme II [1]. In microsomal assays, Man-P-Dol increased the Vmax of GlcNAc-P-P-dolichol formation by 10-fold while simultaneously elevating the apparent Km for UDP-GlcNAc by 2- to 4-fold, consistent with a K-type allosteric activation mechanism [1]. This regulatory property is unique to the first committed step of the dolichol cycle and cannot be studied using downstream lipid-linked intermediates.

allosteric regulation Man-P-Dol DPAGT1 activation

Differential Proteolytic Susceptibility Reveals Distinct Topographical Embedding of GlcNAc-P-P-Dolichol vs. (GlcNAc)₂-P-P-Dolichol Synthases

In intact microsomal vesicles, the GlcNAc-transferase responsible for (GlcNAc)₂-P-P-dolichol biosynthesis was completely inhibited by all proteolytic treatments tested, consistent with a fully cytoplasmic orientation [1]. In striking contrast, the formation of GlcNAc-P-P-dolichol varied from no inhibition to over 90% inhibition depending on the protease used [1]. This differential vulnerability indicates that the GlcNAc-P-P-dolichol synthase (DPAGT1) is partially buried within the microsomal membrane and is only accessible to certain protease preparations — a topographical feature that directly impacts experimental design in sidedness and membrane permeability studies.

ER membrane topology protease accessibility differential enzyme orientation

Chemically Synthesized GlcNAc-P-P-Dolichol Enables the First Quantitative Kinetic Characterization of Enzyme II — An Irreplaceable Substrate for Dolichol Pathway Reconstitution

Prior to the chemical synthesis of GlcNAc-P-P-dolichol, no quantitative kinetic data existed for Enzyme II (N-acetylglucosaminyldiphosphodolichol N-acetylglucosaminyltransferase, EC 2.4.1.141), the second enzyme of the dolichol pathway, because its authentic lipid-linked substrate was unavailable [1]. Using chemically synthesized GlcNAc-P-P-dolichol as the defined acceptor, Kean et al. (1998) determined the first apparent kinetic constants (Km and Vmax) for both GlcNAc-P-P-dolichol and UDP-GlcNAc under initial rate conditions, establishing the foundational quantitative framework for this enzymatic step [1]. No other commercially available or naturally isolated compound can serve as a substitute: the enzyme displays strict specificity for the GlcNAc-P-P-dolichol acceptor bearing a saturated α-isoprene unit [2].

Enzyme II kinetics substrate synthesis dolichol pathway reconstitution

Tunicamycin Sensitivity of GlcNAc-P-P-Dolichol Formation Provides a Quantitative Benchmark for DPAGT1 Inhibitor Screening Assays

Tunicamycin and its structural analogs (streptovirudin, antibiotic 24010) inhibit the formation of GlcNAc-P-P-dolichol with 50% inhibition observed at 0.01–0.05 μg/mL in both particulate and solubilized enzyme preparations from pig aorta, while having no effect on the synthesis of mannosyl-phosphoryl-dolichol or the addition of the second GlcNAc residue [1]. This defines GlcNAc-P-P-dolichol formation as the exclusive tunicamycin-sensitive step of the dolichol cycle — a property exploited in the contemporary development of selective DPAGT1 inhibitors (e.g., APPB, muraymycin A1, capuramycin) that aim to overcome tunicamycin's systemic toxicity by targeting the same enzymatic step with greater selectivity [2].

tunicamycin DPAGT1 inhibition anticancer target

High-Impact Application Scenarios for N-Acetyl-D-glucosaminyldiphosphodolichol in Academic and Industrial Research


DPAGT1 Inhibitor Screening and Lead Optimization for Anticancer Drug Discovery

The unique, quantitative tunicamycin sensitivity of GlcNAc-P-P-dolichol formation (IC₅₀ = 0.01–0.05 μg/mL) provides the definitive biochemical endpoint for screening libraries of candidate DPAGT1 inhibitors [1]. Given that DPAGT1 has emerged as a tractable anticancer target — with structurally diverse inhibitors including tunicamycin V analogs, APPB, muraymycin A1, and capuramycin all requiring validation against the authentic GlcNAc-P-P-dolichol product — procurement of the pure compound is essential for establishing dose-response curves, determining Kᵢ values, and benchmarking selectivity against downstream dolichol pathway steps [2].

Mechanistic Enzymology of the Dolichol Cycle — Reconstitution and Kinetic Characterization of Enzyme II (EC 2.4.1.141)

Because chemically synthesized GlcNAc-P-P-dolichol is the only defined substrate that enables the quantitative kinetic characterization of N-acetylglucosaminyldiphosphodolichol N-acetylglucosaminyltransferase (Enzyme II), laboratories studying the sequential reactions of the dolichol cycle must procure this compound to determine Km, Vmax, and inhibitor constants for the second committed step [1]. The strict substrate specificity for the saturated α-isoprene unit excludes the use of truncated or modified lipid carriers, making the authentic compound irreplaceable for this application .

Congenital Disorders of Glycosylation (CDG) Research — Functional Validation of DPAGT1 and ALG13/ALG14 Mutations

Mutations in DPAGT1 cause CDG Type Ij, a severe multisystem disorder, while defects in the ALG13/ALG14 complex impair the conversion of GlcNAc-P-P-dolichol to (GlcNAc)₂-P-P-dolichol [1]. Both classes of mutations can only be functionally validated using the authentic GlcNAc-P-P-dolichol intermediate — either as the quantitative product readout for DPAGT1 activity assays or as the obligate substrate for ALG13/ALG14 enzyme assays. The differential antibiotic sensitivity (amphomycin specifically blocking GlcNAc-P-P-dolichol synthesis) further enables dissection of the specific enzymatic defect in patient-derived samples when authentic GlcNAc-P-P-dolichol is used as a reference standard [2].

Metabolic Regulation Studies of N-Glycan Precursor Flux — Allosteric Control by Man-P-Dol

The 10-fold Vmax activation of GlcNAc-P-P-dolichol synthesis by Man-P-Dol, coupled with the 2- to 4-fold increase in apparent Km for UDP-GlcNAc, constitutes a unique metabolic regulatory node that cannot be interrogated using downstream intermediates such as (GlcNAc)₂-P-P-dolichol [1]. Studies of N-glycan precursor flux control under conditions of altered dolichol cycle intermediate pools — including investigations of the reciprocal regulatory relationship between GlcNAc-P-P-dolichol and Man-P-Dol biosynthesis — require quantitative measurement of GlcNAc-P-P-dolichol as the specific and sensitive readout of DPAGT1 activity modulation [2].

Quote Request

Request a Quote for N-Acetyl-D-glucosaminyldiphosphodolichol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.